molecular formula C12H17NO B14363707 N-Benzyl-2-ethoxyprop-2-en-1-amine CAS No. 91475-75-1

N-Benzyl-2-ethoxyprop-2-en-1-amine

Katalognummer: B14363707
CAS-Nummer: 91475-75-1
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: GIOLUIJRUUZGHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-ethoxyprop-2-en-1-amine is a chemical compound with the molecular formula C12H17NO It is known for its unique structure, which includes a benzyl group attached to an ethoxyprop-2-en-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-ethoxyprop-2-en-1-amine typically involves the reaction of benzylamine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-ethoxyprop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-ethoxyprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-ethoxyprop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving nucleophilic addition and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-2-propen-1-amine: Similar structure but lacks the ethoxy group.

    N-Benzyl-2-methylpropan-1-amine: Contains a methyl group instead of an ethoxy group.

    N-Benzyl-2-ethoxypropan-1-amine: Similar but with a different position of the ethoxy group.

Uniqueness

N-Benzyl-2-ethoxyprop-2-en-1-amine is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both benzyl and ethoxy groups allows for diverse chemical transformations and interactions.

Eigenschaften

CAS-Nummer

91475-75-1

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

N-benzyl-2-ethoxyprop-2-en-1-amine

InChI

InChI=1S/C12H17NO/c1-3-14-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-10H2,1H3

InChI-Schlüssel

GIOLUIJRUUZGHB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=C)CNCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.